molecular formula C9H20O3 B15163488 4,4-Diethoxy-2-methylbutan-1-ol CAS No. 189104-59-4

4,4-Diethoxy-2-methylbutan-1-ol

Katalognummer: B15163488
CAS-Nummer: 189104-59-4
Molekulargewicht: 176.25 g/mol
InChI-Schlüssel: GWNPNIAUXKMYMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Diethoxy-2-methylbutan-1-ol is an organic compound with the molecular formula C9H20O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes two ethoxy groups attached to a central carbon atom, making it a versatile intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diethoxy-2-methylbutan-1-ol typically involves the reaction of 2-methyl-2-butanol with diethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-methyl-2-butanol is replaced by the ethoxy groups from diethyl carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Diethoxy-2-methylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4,4-Diethoxy-2-methylbutan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,4-Diethoxy-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound can act as a substrate, undergoing transformation to form various products. The ethoxy groups play a crucial role in stabilizing reaction intermediates and facilitating the formation of desired products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of two ethoxy groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance .

Eigenschaften

CAS-Nummer

189104-59-4

Molekularformel

C9H20O3

Molekulargewicht

176.25 g/mol

IUPAC-Name

4,4-diethoxy-2-methylbutan-1-ol

InChI

InChI=1S/C9H20O3/c1-4-11-9(12-5-2)6-8(3)7-10/h8-10H,4-7H2,1-3H3

InChI-Schlüssel

GWNPNIAUXKMYMO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CC(C)CO)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.